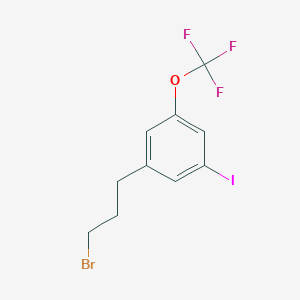

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain, an iodine atom at the meta position, and a trifluoromethoxy group at the para position. For instance, bromopropyl-substituted benzenes and trifluoromethoxy-containing derivatives are frequently synthesized via alkylation or halogenation reactions, as seen in the preparation of 1-(3-bromopropyl)-2-nitro-4-(trifluoromethoxy)benzene () and 1-(benzyloxy)-3-iodo-5-(trifluoromethyl)benzene ().

Properties

Molecular Formula |

C10H9BrF3IO |

|---|---|

Molecular Weight |

408.98 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3IO/c11-3-1-2-7-4-8(15)6-9(5-7)16-10(12,13)14/h4-6H,1-3H2 |

InChI Key |

VJBQBLUMQYTSBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)I)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of halogenated aromatics on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of halogen atoms can influence the reactivity and selectivity of the compound. The trifluoromethoxy group can also affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent types, positions, and functional groups:

Key Observations :

- Halogen Diversity : The target compound incorporates both bromine (alkyl chain) and iodine (aromatic ring), whereas analogs like 1-(3-bromopropyl)-2-chlorobenzene () use bromine and chlorine. The iodine atom in the target compound increases molar mass and polarizability compared to chlorine or nitro groups .

- Electron-Withdrawing Groups: The trifluoromethoxy (-O-CF₃) group enhances electron-withdrawing effects, stabilizing the aromatic ring. This is comparable to trifluoromethyl (-CF₃) in and nitro (-NO₂) in , though -O-CF₃ offers greater hydrolytic stability than -NO₂ .

Physicochemical Properties

- NMR Profiles : Analogous compounds exhibit distinct NMR signals. For example, 1-(3-bromopropyl)-2-chlorobenzene () shows protons on the bromopropyl chain at δ 3.38 (t, J = 6.6 Hz) and aromatic protons at δ 7.31–7.19 ppm . The trifluoromethoxy group in and would likely resonate near δ 4.5–5.0 ppm for -O-CF₃, with downfield shifts due to electron withdrawal.

- Stability : Bromopropyl chains are prone to elimination under basic conditions, whereas iodine substituents may undergo oxidative degradation.

Biological Activity

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene, with the CAS number 1804082-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including bromine, iodine, and trifluoromethoxy groups, suggest that it may exhibit significant pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its chemical properties.

- Molecular Formula : C10H9BrF3IO

- Molecular Weight : 408.98 g/mol

- Density : 1.907 g/cm³ (predicted)

- Boiling Point : 318.0 °C (predicted)

Antitumor Properties

Research indicates that compounds similar to 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene exhibit antitumor activity. A study referenced in a patent application highlighted that multi-substituted benzene compounds can inhibit tumor cell proliferation effectively. The compound is suggested to serve as a lead for developing antineoplastic agents targeting various cancers, including ovarian and prostate cancers .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in tumor growth and survival. The presence of halogens (bromine and iodine) can enhance lipophilicity and facilitate membrane penetration, potentially leading to increased cytotoxicity against cancer cells .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Significant inhibition of cancer cell proliferation; effective against ovarian cancer cells. |

| In Vivo | Reduced tumor sizes in animal models; potential induction of apoptosis through oxidative stress. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.